BRL-15572

Catalog No.
S617928
CAS No.
734517-40-9
M.F
C25H27ClN2O
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BRL-15572

CAS Number

734517-40-9

Product Name

BRL-15572

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol

Molecular Formula

C25H27ClN2O

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2

InChI Key

QJHCTHPYUOXOGM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

Synonyms

3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol, BRL 15572, BRL-15572

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl

Selective 5-HT1D Receptor Antagonism

Research suggests that BRL-15572 acts as a selective antagonist for the serotonin receptor subtype 5-HT1D. This means it binds to the 5-HT1D receptor and prevents the natural signaling molecule, serotonin, from binding and exerting its effects. Studies have shown BRL-15572 to exhibit 60-fold selectivity for 5-HT1D over the closely related 5-HT1B receptor, indicating a potentially targeted approach. [Source: European Molecular Biology Laboratory-EBI ]

Potential Therapeutic Applications

Due to its selective 5-HT1D antagonism, BRL-15572 has been explored for its potential role in treating various conditions associated with 5-HT1D receptor activity. Some potential applications include:

  • Anxiety and Depression: The 5-HT1D receptor is implicated in mood regulation. BRL-15572's antagonistic effect might contribute to regulating mood and could be explored for treating anxiety and depression.
  • Cognitive Function: The 5-HT1D receptor also plays a role in learning and memory. BRL-15572's effects on this receptor could be investigated for its potential to improve cognitive function.

BRL-15572 is a selective antagonist for the serotonin receptor subtype 5-HT1D, exhibiting approximately 60 times greater selectivity for this receptor over the closely related 5-HT1B subtype. This compound is significant in pharmacology because most traditional ligands for these receptors tend to bind to both subtypes with similar affinities. The development of BRL-15572 allows researchers to investigate the distinct roles of the 5-HT1D receptor, particularly its involvement in modulating neurotransmitter release and regulating cerebral blood pressure, which are crucial in understanding migraine pathophysiology .

BRL-15572 has been studied primarily for its biological activity as a selective antagonist of the 5-HT1D serotonin receptor. This receptor plays a critical role in neurotransmitter regulation, particularly glutamate, which is essential for normal brain function. The antagonist properties of BRL-15572 help elucidate the receptor's role in various physiological processes, including its effects on migraine headaches and other neurological conditions .

The synthesis of BRL-15572 involves multi-step organic synthesis techniques typical for complex organic molecules. While specific synthetic pathways are not detailed in the available literature, it generally includes:

  • Formation of key intermediates through reactions such as alkylation or acylation.
  • Use of protecting groups to selectively modify functional groups during synthesis.
  • Final coupling reactions to form the complete molecule.

Detailed synthetic routes would require access to proprietary methods or specific academic publications focused on its synthesis.

BRL-15572 is primarily utilized in research settings to study the function of the 5-HT1D receptor. Its applications include:

  • Investigating the role of serotonin receptors in migraine pathophysiology.
  • Exploring potential therapeutic targets for neurological disorders.
  • Understanding neurotransmitter modulation mechanisms in the central nervous system.

Due to its selectivity, BRL-15572 serves as a valuable tool for differentiating between the functions of 5-HT1D and 5-HT1B receptors in various biological contexts .

Studies involving BRL-15572 have demonstrated its ability to selectively inhibit the 5-HT1D receptor without significantly affecting other serotonin receptors. This selectivity has facilitated research into how this receptor influences neurotransmitter release and cerebral blood flow regulation. Interaction studies often involve comparing the effects of BRL-15572 with other receptor ligands to assess its unique pharmacological profile .

Several compounds share structural or functional similarities with BRL-15572, particularly regarding their action on serotonin receptors. Here are some notable examples:

Compound NameReceptor TargetSelectivityUnique Features
SB-2166415-HT1BModerateNon-selective; used for comparative studies
LY2935585-HT1DHighSimilar antagonist properties; less selective than BRL-15572
GR555625-HT1B/5-HT1DModerateDual-action; less specificity compared to BRL-15572
WAY1006355-HT1AHighSelective for another serotonin receptor subtype

BRL-15572 stands out due to its high selectivity for the 5-HT1D receptor, making it an essential compound for dissecting the unique roles of serotonin receptor subtypes in pharmacological research .

PropertyValue
Molecular FormulaC25H27ClN2O (free base)
Molecular Weight406.95 g/mol (free base)
CAS Number734517-40-9 (free base)
IUPAC Name3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
SMILESOC(CN1CCN(CC1)C2=CC(Cl)=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChI KeyQJHCTHPYUOXOGM-UHFFFAOYSA-N

Stereochemical Features

BRL-15572 contains one stereocenter at the hydroxyl-bearing carbon of the propan-2-ol moiety, rendering it a racemic mixture in most synthetic preparations. The absence of defined stereochemistry in commercial formulations suggests that both enantiomers contribute similarly to pharmacological activity.

Structural Activity Relationships (SAR)

The compound’s structure comprises three critical domains:

  • 3-Chlorophenylpiperazine moiety: Essential for 5-HT1D receptor binding.
  • Diphenylpropan-2-ol backbone: Enhances lipophilicity and stabilizes interactions with hydrophobic receptor regions.
  • Hydroxyl group: Facilitates hydrogen bonding with serine residues in the receptor’s transmembrane domain.Modifications to the chlorophenyl group or propanol chain reduce receptor affinity, underscoring the structural specificity required for activity.

IUPAC Designation and Common Names

The chemical compound BRL-15572 carries the formal IUPAC designation 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol [1] [8] [16]. This systematic nomenclature accurately describes the compound's molecular structure, indicating the presence of a 3-chlorophenyl group attached to a piperazine ring, which is further connected to a diphenylpropanol backbone [1] [20].

The compound is recognized by several common names and synonyms in scientific literature and databases. The primary designation BRL-15572 represents the original research code assigned during its development [2] [6]. Alternative nomenclature includes BRL 15572, BRL-15,572, and BRL15572, reflecting variations in formatting conventions across different publications and databases [1] [6] [8]. Additional systematic names encompass 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol and 4-(3-Chlorophenyl)-alpha-(diphenylmethyl)-1-piperazineethanol [1] [6] [8].

Name TypeDesignation
IUPAC Name3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol
Primary CodeBRL-15572
Alternative FormatsBRL 15572, BRL-15,572, BRL15572
Systematic Alternative3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol
Chemical Alternative4-(3-Chlorophenyl)-alpha-(diphenylmethyl)-1-piperazineethanol

Chemical Classification and Related Compounds

BRL-15572 belongs to the N-alkylpiperazine class of chemical compounds [1] [8]. More specifically, it is classified as an N-arylpiperazine derivative, characterized by the presence of an aryl group directly attached to the piperazine nitrogen atom [1] [8]. The compound also functions as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon atom that is connected to two other carbon atoms [1] [8].

The compound is further categorized as a member of monochlorobenzenes, reflecting the presence of a single chlorine atom attached to the benzene ring within its molecular structure [1] [8]. This classification places BRL-15572 within the broader family of halogenated aromatic compounds, specifically those containing chlorine substituents [1] [8].

From a pharmacological perspective, BRL-15572 is classified as a serotonergic antagonist, specifically targeting serotonin receptor subtypes [1] [8]. The compound demonstrates selective antagonism at the human 5-hydroxytryptamine 1D receptor subtype, exhibiting approximately 60-fold selectivity over the closely related 5-hydroxytryptamine 1B receptor [2] [11] [14]. This selectivity profile distinguishes BRL-15572 from many other compounds in this therapeutic class, which typically show similar affinities for both receptor subtypes [2] [11].

Related compounds within the same chemical class include other arylpiperazine derivatives that share structural similarities with BRL-15572 [23] [25]. The piperazine scaffold serves as a privileged structure in medicinal chemistry, forming the basis for numerous compounds with activity at various neurotransmitter receptors [23] [25]. Structurally related compounds often incorporate modifications to the aryl substituents or alterations to the alkyl chain connecting to the piperazine ring [23] [25].

Classification CategorySpecific ClassKey Structural Features
Primary Chemical ClassN-alkylpiperazinePiperazine ring with alkyl substitution
Secondary ClassificationN-arylpiperazineAryl group attached to piperazine nitrogen
Functional GroupSecondary alcoholHydroxyl group on secondary carbon
Aromatic ClassificationMonochlorobenzeneSingle chlorine on benzene ring
Pharmacological ClassSerotonergic antagonistSelective 5-HT1D receptor antagonist

Database and Registry Identifiers

BRL-15572 is catalogued across multiple chemical databases and registries with distinct identifier codes that facilitate its precise identification and retrieval [1] [6] [16]. The Chemical Abstracts Service Registry Number for the base compound is 193611-72-2, serving as the primary registry identifier for database searches and chemical procurement [6] [7] [13].

The PubChem database assigns Compound Identifier 3654103 to BRL-15572, providing access to comprehensive structural, physical, and biological property data [1] [8] [20]. The compound's hydrochloride salt form receives a separate PubChem Compound Identifier of 11957475, reflecting the distinct chemical entity formed through salt formation [9] [10].

The ChEMBL database, maintained by the European Bioinformatics Institute, assigns the identifier CHEMBL534232 to BRL-15572 [16] [18]. This identifier links the compound to its associated biological activity data and target information within the ChEMBL chemical database [16] [18].

The Unique Ingredient Identifier system, administered by the United States Food and Drug Administration, designates LY8CZE6XUD as the UNII code for BRL-15572 [1] [6] [8]. This identifier serves regulatory and pharmaceutical tracking purposes, ensuring consistent identification across different administrative systems [29].

Additional database identifiers include the DrugAge database entry GP00032, which catalogs BRL-15572 within the context of geroprotector research [6] [19]. The EPA DSSTox database assigns the identifier DTXSID4043983 to BRL-15572, supporting environmental and toxicological data management [1] [6] [8].

The ChEBI database, focusing on chemical entities of biological interest, assigns identifier CHEBI:64060 to BRL-15572 [6] [18]. The Guide to Pharmacology database uses the identifier GTPL10 for comprehensive pharmacological data associated with the compound [16].

Database/RegistryIdentifierPurpose
Chemical Abstracts Service193611-72-2Primary chemical registry number
PubChem (Base compound)3654103Structural and property data
PubChem (Hydrochloride)11957475Salt form identification
ChEMBLCHEMBL534232Biological activity database
UNII (FDA)LY8CZE6XUDRegulatory identification
DrugAgeGP00032Geroprotector research
EPA DSSToxDTXSID4043983Toxicological data
ChEBICHEBI:64060Biological entities database
Guide to PharmacologyGTPL10Pharmacological data

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

406.1811912 g/mol

Monoisotopic Mass

406.1811912 g/mol

Heavy Atom Count

29

UNII

LY8CZE6XUD

Other CAS

734517-40-9

Wikipedia

BRL-15,572

Dates

Modify: 2023-08-15

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